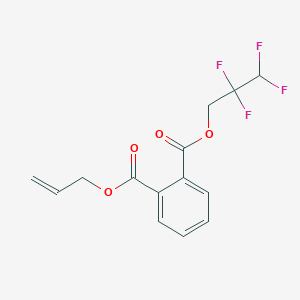![molecular formula C22H17ClN4O3S B4701727 N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4701727.png)
N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AQ-13 and is a member of the quinoline family of compounds. AQ-13 has shown promising results in various studies, making it an exciting area of research.
Mécanisme D'action
AQ-13 exerts its biological effects by inhibiting the activity of various enzymes such as topoisomerase II and DNA polymerase. AQ-13 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, AQ-13 has been shown to inhibit the growth of various bacteria and parasites by disrupting their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
AQ-13 has various biochemical and physiological effects depending on the cell type and disease being studied. In cancer cells, AQ-13 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In infectious diseases, AQ-13 has been shown to inhibit the growth of various bacteria and parasites by disrupting their DNA replication and repair mechanisms. In neuroscience, AQ-13 has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AQ-13 has several advantages as a research tool, including its high potency and specificity for its target enzymes. AQ-13 is also relatively easy to synthesize and purify, making it readily available for research. However, AQ-13 also has limitations, including its potential toxicity and lack of selectivity for its target enzymes in certain cell types.
Orientations Futures
There are several future directions for AQ-13 research. In cancer research, AQ-13 could be further studied as a potential chemotherapy agent. In infectious diseases, AQ-13 could be studied for its potential as an antiviral agent. In neuroscience, AQ-13 could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be done to optimize the synthesis and purification of AQ-13 and to improve its selectivity for its target enzymes.
Applications De Recherche Scientifique
AQ-13 has been extensively studied for its potential applications in various fields such as cancer research, infectious diseases, and neuroscience. In cancer research, AQ-13 has shown promising results as an inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and repair. AQ-13 has also been shown to have antitumor activity against various cancer cell lines. In infectious diseases, AQ-13 has been studied for its potential as an antimalarial and antibacterial agent. In neuroscience, AQ-13 has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
6-chloro-2-pyridin-4-yl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c23-16-3-6-20-18(11-16)19(12-21(27-20)15-7-9-25-10-8-15)22(28)26-13-14-1-4-17(5-2-14)31(24,29)30/h1-12H,13H2,(H,26,28)(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSGHQSTWYLVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(ethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4701651.png)

amino]carbonothioyl}thio)acetic acid](/img/structure/B4701677.png)
![N-benzyl-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4701679.png)


![methyl 4-(4-fluorophenyl)-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4701703.png)
![4-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4701707.png)
![3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4701715.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4701717.png)
![N-(2-{[1-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydro-8-quinolinyl]oxy}ethyl)acetamide](/img/structure/B4701721.png)
![1-(2-buten-1-yl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4701724.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4701730.png)
![2-(4-fluorophenyl)-4-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4701737.png)